molecular formula C13H16F3N3O B5266083 4-[3-(Trifluoromethyl)phenyl]piperazine-1-acetamide

4-[3-(Trifluoromethyl)phenyl]piperazine-1-acetamide

Cat. No.: B5266083
M. Wt: 287.28 g/mol
InChI Key: VRWKGUGTZPZDQZ-UHFFFAOYSA-N
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Description

4-[3-(Trifluoromethyl)phenyl]piperazine-1-acetamide is an organic compound belonging to the phenylpiperazine chemical class It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine ring and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Trifluoromethyl)phenyl]piperazine-1-acetamide typically involves the following steps:

    Formation of 3-(Trifluoromethyl)aniline: This can be achieved through the trifluoromethylation of aniline using reagents such as trifluoromethyl iodide and a suitable catalyst.

    Formation of 3-(Trifluoromethyl)phenylpiperazine: The 3-(Trifluoromethyl)aniline is then reacted with piperazine under appropriate conditions to form the phenylpiperazine derivative.

    Acetylation: The final step involves the acetylation of the phenylpiperazine derivative using acetic anhydride or acetyl chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Trifluoromethyl)phenyl]piperazine-1-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-[3-(Trifluoromethyl)phenyl]piperazine-1-acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[3-(Trifluoromethyl)phenyl]piperazine-1-acetamide involves its interaction with various molecular targets, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(Trifluoromethyl)phenyl]piperazine-1-acetamide is unique due to its specific trifluoromethyl group, which imparts distinct chemical and pharmacological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development.

Properties

IUPAC Name

2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N3O/c14-13(15,16)10-2-1-3-11(8-10)19-6-4-18(5-7-19)9-12(17)20/h1-3,8H,4-7,9H2,(H2,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWKGUGTZPZDQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)N)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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